Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate
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Overview
Description
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate is a chemical compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered saturated heterocycle containing one nitrogen atom. Compounds containing azetidine rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate typically involves the reaction of 3-(azetidin-3-yloxy)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-yloxy)benzoate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 3-(azetidin-3-yloxy)benzoate: Lacks the methoxy group present in Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the methoxy group, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(12(14)16-2)5-11(10)17-9-6-13-7-9/h3-5,9,13H,6-7H2,1-2H3 |
InChI Key |
IGHQMZOBCCXCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2CNC2 |
Origin of Product |
United States |
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